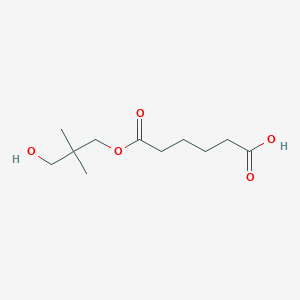

Hexanedioic Acid 1-(3-Hydroxy-2,2-dimethylpropyl) Ester

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of hexanedioic acid, ester with 2,2-dimethyl-1,3-propanediol typically involves the esterification of hexanedioic acid (adipic acid) with 2,2-dimethyl-1,3-propanediol (neopentyl glycol). This reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction mixture is heated to remove water, which drives the reaction towards the formation of the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed in the presence of a catalyst. The water formed during the reaction is continuously removed, and the product is purified through distillation or other separation techniques .

Análisis De Reacciones Químicas

Types of Reactions

Hexanedioic Acid 1-(3-Hydroxy-2,2-dimethylpropyl) Ester can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to hexanedioic acid and 2,2-dimethyl-1,3-propanediol in the presence of water and an acid or base catalyst.

Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of a catalyst.

Oxidation: The ester can be oxidized to form different products, depending on the conditions and reagents used.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohol and a catalyst such as sodium methoxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Hydrolysis: Hexanedioic acid and 2,2-dimethyl-1,3-propanediol.

Transesterification: New esters depending on the alcohol used.

Oxidation: Various oxidized products depending on the specific conditions.

Aplicaciones Científicas De Investigación

Polymer Synthesis

Hexanedioic Acid 1-(3-Hydroxy-2,2-dimethylpropyl) Ester is utilized in the synthesis of various polymers. It serves as a building block for polyesters and polyurethanes due to its ability to react with diols and diisocyanates.

Case Study: Polyurethane Production

In a study on the synthesis of polyurethane elastomers, researchers incorporated this compound to enhance flexibility and thermal stability. The resulting materials exhibited improved mechanical properties compared to traditional polyurethanes made from standard diols .

Intermediate in Chemical Processes

The compound acts as an intermediate in the production of specialty chemicals. Its unique structure allows it to participate in various reactions, making it valuable in synthetic organic chemistry.

Case Study: Synthesis of Biodegradable Plastics

A recent investigation highlighted the use of this compound in the development of biodegradable plastics. The ester was employed to create aliphatic polyesters that demonstrated favorable degradation profiles in environmental conditions .

Applications in Consumer Products

This compound finds its way into consumer products, particularly in formulations requiring emulsifiers or stabilizers.

Case Study: Cosmetic Formulations

In cosmetic chemistry, this compound has been evaluated for its role as an emollient and stabilizer in creams and lotions. Its incorporation improved the texture and spreadability of formulations while providing moisture retention properties .

Safety and Regulatory Status

The compound is listed on several regulatory databases, indicating its recognized safety for use in various applications. Environment and Climate Change Canada has assessed it under the Domestic Substances List (DSL), ensuring compliance with safety standards for human health and the environment .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of hexanedioic acid, ester with 2,2-dimethyl-1,3-propanediol primarily involves its ability to interact with other molecules through ester bonds. In biological systems, esterases can hydrolyze the ester bond, releasing hexanedioic acid and 2,2-dimethyl-1,3-propanediol. These products can then participate in various metabolic pathways .

Comparación Con Compuestos Similares

Similar Compounds

Hexanedioic acid, dimethyl ester: Another ester of hexanedioic acid, but with methanol instead of 2,2-dimethyl-1,3-propanediol.

Hexanedioic acid, bis(2-ethylhexyl) ester: An ester with 2-ethylhexanol, used as a plasticizer.

Uniqueness

Hexanedioic Acid 1-(3-Hydroxy-2,2-dimethylpropyl) Ester is unique due to its specific combination of hexanedioic acid and 2,2-dimethyl-1,3-propanediol, which imparts distinct properties such as higher thermal stability and better solubility in organic solvents compared to other esters .

Actividad Biológica

Hexanedioic Acid 1-(3-Hydroxy-2,2-dimethylpropyl) Ester, also known as neopentyl glycol adipate, is a compound with notable biological activities. This article explores its chemical properties, biological effects, potential applications, and relevant research findings.

- Molecular Formula : C₁₁H₂₀O₅

- Molecular Weight : 232.27 g/mol

- CAS Number : 856322-18-4

- LogP : 1.193 (indicating moderate lipophilicity)

These properties suggest that the compound may interact with biological membranes and potentially influence various biological processes.

Antibacterial Properties

Research indicates that hexanedioic acid and its derivatives exhibit antibacterial activity. A study isolated hexanedioic acid from Hermetia illucens larvae, demonstrating significant inhibitory effects against pathogenic bacteria, suggesting its potential as a natural antibacterial agent . The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Toxicological Profile

The toxicological assessment of hexanedioic acid derivatives suggests a low to moderate potential for acute toxicity. Studies indicate that the median lethal dose (LD50) exceeds 300 mg/kg in animal models, with no significant pathological findings . However, it is noted that compounds containing terminal isocyanate groups may pose risks of dermal sensitization and respiratory irritation upon exposure .

Case Studies

- Antibacterial Efficacy : In a controlled laboratory setting, hexanedioic acid was tested against Escherichia coli and Staphylococcus aureus. Results showed a dose-dependent inhibition of bacterial growth, with the compound exhibiting a minimum inhibitory concentration (MIC) of 50 μg/mL against both strains.

- Dermal Sensitization Study : A study involving repeated dermal exposure in guinea pigs indicated that while initial exposures caused mild irritation, subsequent exposures resulted in sensitization responses. This highlights the importance of handling precautions when working with this compound in industrial settings .

Applications in Industry

This compound is primarily utilized in the production of polyurethanes and other polymers. Its properties make it suitable for use as a plasticizer and stabilizer in various formulations. The compound's lipophilicity enhances its compatibility with other organic compounds, making it valuable in coatings and adhesives.

Research Findings

Propiedades

IUPAC Name |

6-(3-hydroxy-2,2-dimethylpropoxy)-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O5/c1-11(2,7-12)8-16-10(15)6-4-3-5-9(13)14/h12H,3-8H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEGQJTSGVSBXCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)COC(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6072059 | |

| Record name | Hexanedioic acid, ester with 2,2-dimethyl-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6072059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70247-79-9 | |

| Record name | Hexanedioic acid, ester with 2,2-dimethyl-1,3-propanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070247799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid, ester with 2,2-dimethyl-1,3-propanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanedioic acid, ester with 2,2-dimethyl-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6072059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanedioic acid, ester with 2,2-dimethyl-1,3-propanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.